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Compound of Interest

Compound Name:
5-Phenyl-2-thioxoimidazolidin-4-

one

Cat. No.: B3147474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal

chemistry and drug discovery. This document compiles available experimental and

computational data, outlines key analytical methodologies for its characterization, and presents

a logical workflow for its synthesis and analysis.

Chemical Identity and Computed Properties
5-Phenyl-2-thioxoimidazolidin-4-one, also known as 5-phenyl-2-thiohydantoin, is a derivative

of imidazolidine. Its structure features a phenyl group at the 5th position of the heterocyclic

ring. The presence of both a carbonyl and a thiocarbonyl group, along with two nitrogen atoms,

imparts a unique chemical character to the molecule, making it a valuable scaffold for further

chemical modifications.

Table 1: Computed Physicochemical Properties of 5-Phenyl-2-thioxoimidazolidin-4-one
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Property Value Source

Molecular Formula C₉H₈N₂OS PubChem[1]

Molecular Weight 192.24 g/mol PubChem[1]

XLogP3 1.1 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 192.03573406 Da PubChem[1]

Topological Polar Surface Area 73.2 Å² PubChem[1]

Heavy Atom Count 13 PubChem[1]

IUPAC Name

5-phenyl-2-

sulfanylideneimidazolidin-4-

one

PubChem[1]

CAS Number 62420-76-2 PubChem[1]

Synthesis and Purification
A general and adaptable method for the synthesis of 5-phenyl-2-thioxoimidazolidin-4-one
involves the reaction of C-phenylglycine with a thiocyanate source, followed by cyclization. The

following protocol is a representative procedure based on established methods for similar

compounds.[2]

Experimental Protocol: Synthesis
Reaction Setup: C-Phenylglycine is dissolved in a minimum amount of aqueous sodium

hydroxide (10%) with continuous stirring.

Addition of Isothiocyanate: An equimolar quantity of a suitable isothiocyanate (e.g., phenyl

isothiocyanate for N-substituted derivatives, or an inorganic thiocyanate followed by an acid
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workup for the unsubstituted core) is added portion-wise to the solution. The reaction mixture

is stirred vigorously for several hours.

Precipitation and Acidification: After an extended period (e.g., 24 hours), any precipitate

formed is removed by filtration. The filtrate is then acidified with a strong acid, such as

hydrochloric acid, to precipitate the aroylimidazilidinic acid intermediate.

Cyclization: The collected intermediate is then refluxed in a solution of 6N HCl for

approximately one hour to induce cyclization.

Isolation and Purification: The reaction mixture is cooled, and the resulting solid product, 5-
phenyl-2-thioxoimidazolidin-4-one, is collected by filtration, washed with cold water, and

dried. Further purification can be achieved by recrystallization from a suitable solvent

system, such as an ethanol/water mixture.
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Synthesis Workflow
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Synthesis workflow for 5-Phenyl-2-thioxoimidazolidin-4-one.

Spectroscopic and Crystallographic
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. For 5-Phenyl-2-thioxoimidazolidin-4-one, both ¹H and ¹³C NMR would provide

critical information about its chemical environment. While specific spectra for the parent
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compound are not readily available in the literature, data from closely related derivatives can

provide expected chemical shift ranges.

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl

group, typically in the range of 7.0-8.0 ppm. The proton at the 5-position of the imidazolidine

ring would likely appear as a singlet or a multiplet depending on coupling. The NH protons

would present as broad singlets, with their chemical shifts being solvent-dependent. For

example, in a derivative, (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, the

H5 proton appears as a singlet at 5.49 ppm, and the NH proton as a singlet at 10.99 ppm in

DMSO-d₆.[3]

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon (around

170-180 ppm), the thiocarbonyl carbon (around 180-190 ppm), the carbons of the phenyl

ring, and the C5 carbon of the imidazolidine ring. For (±)3-Phenyl-5-(4-methylphenyl)-2-

thioxo-imidazolidine-4-one, the C4 (carbonyl) is observed at 173.4 ppm and the C2

(thiocarbonyl) at 183.1 ppm.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 5-Phenyl-2-thioxoimidazolidin-4-one, the molecular ion peak [M]⁺ would

be expected at m/z 192. The fragmentation pattern would likely involve the loss of small

molecules such as CO, CS, and cleavage of the phenyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Phenyl-2-thioxoimidazolidin-4-one is expected to show characteristic

absorption bands for:

N-H stretching (around 3100-3300 cm⁻¹)

C=O stretching (around 1700-1760 cm⁻¹)

C=S stretching (around 1100-1300 cm⁻¹)

Aromatic C-H and C=C stretching
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For a related compound, (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one,

characteristic peaks are observed at 3162 cm⁻¹ (NH), 1761 cm⁻¹ (C=O), and 1518 cm⁻¹ (C=S).

[2]

X-ray Crystallography
The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone has been determined by X-ray

diffraction, providing precise information about its three-dimensional structure and

intermolecular interactions in the solid state.

Table 2: Crystallographic Data for 5-Phenyl-2-thioxoimidazolidin-4-one

Parameter Value Reference

Molecular Formula C₉H₈N₂OS J-Stage[4]

Crystal System Triclinic J-Stage[4]

Space Group P1 J-Stage[4]

a (Å) 8.971(3) J-Stage[4]

b (Å) 9.651(3) J-Stage[4]

c (Å) 10.497(3) J-Stage[4]

α (°) 82.39(2) J-Stage[4]

β (°) 80.15(2) J-Stage[4]

γ (°) 79.16(2) J-Stage[4]

Final R value 0.045 J-Stage[4]

The crystal structure reveals the presence of two independent molecules in the asymmetric

unit, which differ in the orientation of the phenyl ring. The molecules form centrosymmetric

dimers through N-H···S hydrogen bonds involving the thioamide groups. Additionally, pseudo-

centrosymmetric dimers are formed via N-H···O hydrogen bonds between the amide groups of

neighboring molecules.[4]
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Physicochemical Characterization Workflow
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Workflow for the physicochemical characterization of the compound.

Potential Applications and Future Directions
The 5-phenyl-2-thioxoimidazolidin-4-one scaffold is a "privileged structure" in medicinal

chemistry, meaning it is a recurring motif in molecules with diverse biological activities.

Derivatives of this core have been investigated for a range of therapeutic applications. The

presence of the phenyl group and the thiohydantoin ring allows for various modifications to

explore structure-activity relationships (SAR).

Future research on this compound could focus on:

Synthesis of a diverse library of derivatives: Modification at the N1, N3, and the phenyl ring

positions to explore a wider chemical space.
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Biological screening: Evaluating the synthesized compounds for various biological activities,

such as antimicrobial, antiviral, or anticancer properties.

Computational studies: Employing molecular modeling and docking studies to predict

potential biological targets and guide the design of more potent analogs.

This technical guide serves as a foundational resource for researchers working with 5-Phenyl-
2-thioxoimidazolidin-4-one, providing key physicochemical data and outlining the necessary

experimental framework for its comprehensive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Phenyl-2-thioxoimidazolidin-4-one | C9H8N2OS | CID 4032669 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-
Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. rsc.org [rsc.org]

To cite this document: BenchChem. [Physicochemical Characterization of 5-Phenyl-2-
thioxoimidazolidin-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3147474#physicochemical-characterization-of-5-
phenyl-2-thioxoimidazolidin-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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